molecular formula C19H17FN2O4S3 B2713561 4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898429-98-6

4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2713561
M. Wt: 452.53
InChI Key: OXKMKEVHGXJOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17FN2O4S3 and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Zinc(II) Detection and Biochemical Evaluation

  • Fluorophores for Zinc(II) Detection: Research has led to the design and synthesis of caged Zn2+ probes and their application in fluorescence-based detection of Zinc(II) ions. Such compounds are important for studying intracellular Zn2+ due to their fluorescent properties when bound by Zn2+ (S. Aoki et al., 2008; M. Kimber et al., 2001). These studies enhance our understanding of Zn2+ roles in biological systems by providing tools for its detection.

Synthesis and Characterization for Biological Applications

  • Anticancer Agents Synthesis: Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds showed more potent efficacy than Doxorubicin, suggesting their potential as anticancer agents (S. Alqasoumi et al., 2010).

Catalysis and Molecular Docking Studies

  • Catalysis: Half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized, showing good activity as catalysts in the transfer hydrogenation of acetophenone derivatives. This research provides insights into the development of efficient catalysts for organic synthesis (Serkan Dayan et al., 2013).

Enzyme Inhibition for Therapeutic Applications

  • Selective hCA IX or hCA XII Inhibitors: New sulfonamide derivatives have been evaluated for their inhibitory effects on human carbonic anhydrases (hCAs), particularly hCA IX and hCA XII, which are expressed in tumor tissues. These compounds offer potential for developing selective inhibitors for therapeutic applications in cancer treatment (H. Gul et al., 2018).

properties

IUPAC Name

4-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S3/c20-15-6-9-17(10-7-15)28(23,24)21-16-8-5-14-3-1-11-22(18(14)13-16)29(25,26)19-4-2-12-27-19/h2,4-10,12-13,21H,1,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKMKEVHGXJOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.